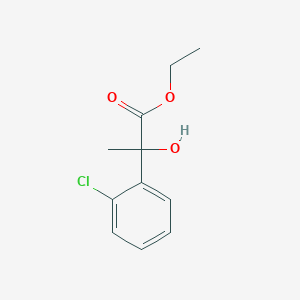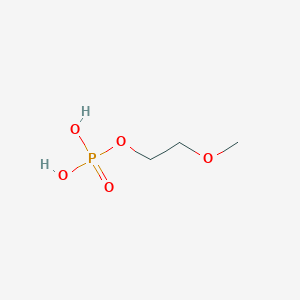
4-Chloro-5-methoxy-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of benzenediol, where the benzene ring is substituted with a chlorine atom at the 4th position and a methoxy group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-1,2-benzenediol typically involves the chlorination and methoxylation of 1,2-benzenediol. One common method is the electrophilic aromatic substitution reaction, where 1,2-benzenediol is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-5-methoxy-1,2-benzoquinone.
Reduction: Formation of 4-chloro-5-methoxy-1,2-dihydroxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Chloro-1,2-benzenediol: Similar structure but lacks the methoxy group.
5-Methoxy-1,2-benzenediol: Similar structure but lacks the chlorine atom.
1,2-Benzenediol: The parent compound without any substitutions.
Uniqueness
4-Chloro-5-methoxy-1,2-benzenediol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s stability, solubility, and potential biological activity compared to its analogs.
属性
分子式 |
C7H7ClO3 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
4-chloro-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |
InChI 键 |
BABVXKNZFPSLJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)


![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)









